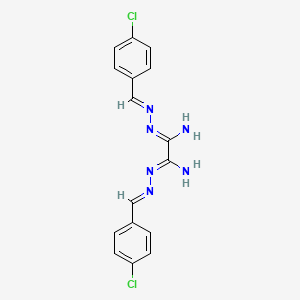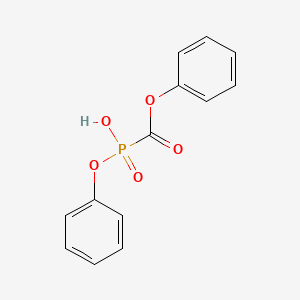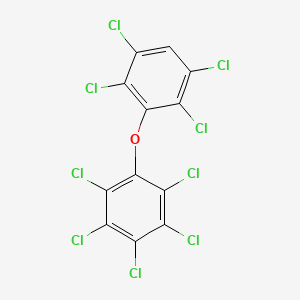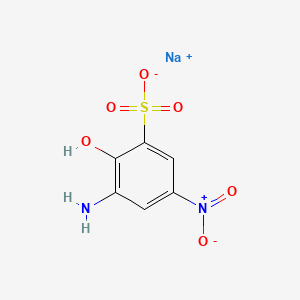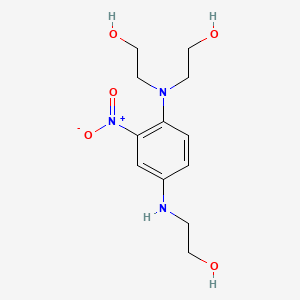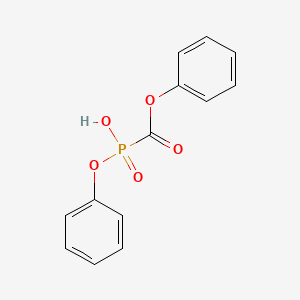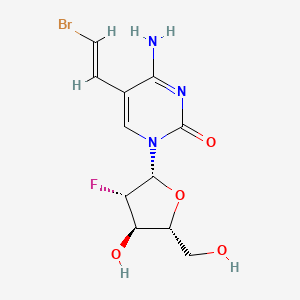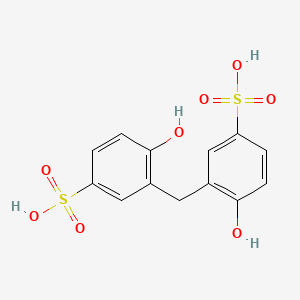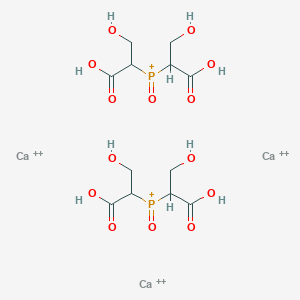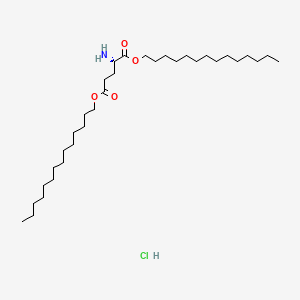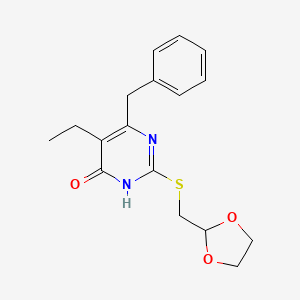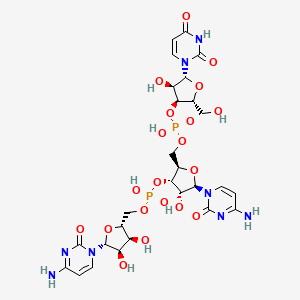![molecular formula C34H32N2 B12668792 N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine CAS No. 86579-43-3](/img/structure/B12668792.png)
N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two phenylethyl groups attached to the nitrogen atoms of a benzene-1,4-diamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine typically involves the reaction of 4-(1-phenylethyl)aniline with benzene-1,4-diamine under specific conditions. One common method includes:
Starting Materials: 4-(1-phenylethyl)aniline and benzene-1,4-diamine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Temperature and Time: The reaction mixture is heated to a temperature range of 100-150°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of N,N’-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine, which can have different properties and applications.
Aplicaciones Científicas De Investigación
N,N’-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which N,N’-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine exerts its effects involves interactions with molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. For example, its antioxidant properties may involve scavenging free radicals and preventing oxidative damage to cells.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(1-methylpropyl)-1,4-phenylenediamine
- 1,4-Bis(diphenylamino)benzene
- N,N,N’,N’-Tetrakis[4-(dibutylamino)phenyl]-1,4-phenylenediamine
Uniqueness
N,N’-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine is unique due to its specific structural features, such as the phenylethyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it valuable for specialized applications in materials science and organic electronics.
Propiedades
Número CAS |
86579-43-3 |
|---|---|
Fórmula molecular |
C34H32N2 |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
1-N,4-N-bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C34H32N2/c1-25(27-9-5-3-6-10-27)29-13-17-31(18-14-29)35-33-21-23-34(24-22-33)36-32-19-15-30(16-20-32)26(2)28-11-7-4-8-12-28/h3-26,35-36H,1-2H3 |
Clave InChI |
RKMNUEMCLJPQJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=C(C=C4)C(C)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


